molecular formula C5H4N4O B13798487 (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide CAS No. 51741-99-2

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide

Cat. No.: B13798487
CAS No.: 51741-99-2
M. Wt: 136.11 g/mol
InChI Key: VCFYWWCOJWURLB-UHFFFAOYSA-N
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Description

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring with a cyanamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate pyrimidine derivatives with cyanamide under controlled conditions. One common method involves the nucleophilic addition of cyanamide to a pyrimidine precursor, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

CAS No.

51741-99-2

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

(6-oxo-1H-pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C5H4N4O/c6-3-8-5-7-2-1-4(10)9-5/h1-2H,(H2,7,8,9,10)

InChI Key

VCFYWWCOJWURLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)NC#N

Origin of Product

United States

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